Cas no 1213908-11-2 ((1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine)

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
- (1S)-1-(4-chloro-2-methylphenyl)ethanamine,hydrochloride
- (S)-1-(4-Chloro-2-methylphenyl)ethamine hydrochloride
- (1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride
- MFCD16294095
- DTXSID10704229
- AKOS015923203
- GS-7213
- CS-0153209
- SCHEMBL14120711
- 1391443-56-3
- 1213908-11-2
- (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
- (1s)-1-(4-chloro-2-methylphenyl)ethylamine HCl
- (1s)-1-(4-chloro-2-methylphenyl)ethylamine hydrochloride
- Y10895
- (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine hydrochloride
- (S)-1-(4-Chloro-2-methylphenyl)ethanaminehydrochloride
- (S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl
- (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine
- (S)-1-(4-chloro-2-methylphenyl)ethan-1-amine hydrochloride
- FAAKQSKVORTCAV-FJXQXJEOSA-N
- 2704162-98-9
-
- MDL: MFCD08057551
- インチ: 1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
- InChIKey: FAAKQSKVORTCAV-FJXQXJEOSA-N
- ほほえんだ: ClC1C=CC(=C(C)C=1)[C@H](C)N.Cl
計算された属性
- せいみつぶんしりょう: 205.0425048g/mol
- どういたいしつりょう: 205.0425048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K02534-1g |
(1S)-1-(4-CHLORO-2-METHYLPHENYL)ETHYLAMINE |
1213908-11-2 | >97% | 1g |
$695 | 2023-09-01 | |
Alichem | A019120293-1g |
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride |
1213908-11-2 | 95% | 1g |
$421.05 | 2023-09-04 | |
Enamine | EN300-1966962-1.0g |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 1g |
$1172.0 | 2023-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-1g |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 95% | 1g |
¥2759.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-500mg |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 95% | 500mg |
¥1842.0 | 2024-04-25 | |
eNovation Chemicals LLC | K02534-5g |
(1S)-1-(4-CHLORO-2-METHYLPHENYL)ETHYLAMINE |
1213908-11-2 | >97% | 5g |
$1950 | 2023-09-01 | |
Enamine | EN300-1966962-0.05g |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 0.05g |
$359.0 | 2023-09-16 | ||
Enamine | EN300-1966962-0.25g |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 0.25g |
$393.0 | 2023-09-16 | ||
Enamine | EN300-1966962-2.5g |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 2.5g |
$838.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-100mg |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |
1213908-11-2 | 95% | 100mg |
¥825.0 | 2024-04-25 |
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amineに関する追加情報
Introduction to (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine (CAS No. 1213908-11-2)
(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine (CAS No. 1213908-11-2) is a chiral amine compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Chloromethylphenylamine, is characterized by its unique structural features and potential biological activities. The presence of a chiral center and a substituted phenyl group makes it an intriguing candidate for various applications, including the development of novel therapeutic agents.
The chemical structure of (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine consists of a 4-chloro-2-methylphenyl moiety attached to an ethylamine group, with the chiral center located at the carbon atom adjacent to the amine group. This specific configuration imparts unique stereochemical properties that can influence its interactions with biological targets. The compound's molecular formula is C9H12ClN, and its molecular weight is approximately 175.65 g/mol.
Recent studies have explored the potential applications of (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine in various therapeutic areas. One notable area of research is its role as a precursor in the synthesis of more complex molecules with pharmacological activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate in the development of novel anti-inflammatory agents. The researchers found that derivatives of (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine exhibited potent anti-inflammatory effects in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.
In addition to its use as a synthetic intermediate, (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine has been investigated for its potential neuroprotective properties. A study conducted by a team of researchers from the University of California, San Francisco, demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism of action was attributed to its ability to modulate intracellular signaling pathways involved in cell survival and apoptosis. These findings suggest that (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine have also been studied to assess its suitability for drug development. A pharmacokinetic analysis revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a moderate half-life, making it suitable for chronic administration. Furthermore, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of drug discovery and development, the chiral nature of (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine is particularly important. Chiral compounds often exhibit distinct biological activities depending on their enantiomeric form, which can significantly impact their efficacy and safety profiles. Therefore, enantioselective synthesis methods are crucial for producing the desired enantiomer with optimal therapeutic properties. Recent advancements in asymmetric synthesis techniques have enabled more efficient and scalable production of enantiopure forms of this compound.
The synthetic route for preparing (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine typically involves several steps, including the formation of a chiral auxiliary or catalyst to control stereochemistry during key reactions. One common approach involves the use of chiral catalysts in asymmetric hydrogenation reactions to introduce chirality at the desired carbon center. Another method involves the resolution of racemic mixtures using chiral resolving agents or chromatographic techniques.
Beyond its direct applications in drug development, (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine has also found utility as a research tool in biochemical and pharmacological studies. Its ability to selectively interact with specific protein targets makes it valuable for probing cellular signaling pathways and understanding disease mechanisms. For example, it has been used to study the regulation of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions.
In conclusion, (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine (CAS No. 1213908-11-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further highlighting its importance in modern drug discovery efforts.
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